Methyl N-(2,6-dimethylphenyl)-DL-alaninate

Catalog No.
S774192
CAS No.
52888-49-0
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-(2,6-dimethylphenyl)-DL-alaninate

CAS Number

52888-49-0

Product Name

Methyl N-(2,6-dimethylphenyl)-DL-alaninate

IUPAC Name

methyl 2-(2,6-dimethylanilino)propanoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3

InChI Key

NEOYGRJJOGVQPO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C(=O)OC

Description

The exact mass of the compound Methyl N-(2,6-dimethylphenyl)-DL-alaninate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl N-(2,6-dimethylphenyl)-DL-alaninate is a chemical compound with the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. It is categorized as an alanine derivative and is primarily recognized for its role as an intermediate in the synthesis of various agrochemicals, notably the fungicide Benalaxyl-d5. The compound appears as a yellow oil and has a boiling point of 98-100 °C at a pressure of 4 Torr. Its solubility in dichloromethane and limited water solubility (208.1 mg/L at 25°C) are notable physical properties .

Typical of amino acid derivatives. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into its constituent parts when treated with water under acidic or basic conditions.
  • Transamination: Participating in amino group exchange reactions, which are common in amino acids.

These reactions are significant in the synthesis of more complex compounds, particularly in pharmaceutical and agricultural chemistry.

The synthesis of methyl N-(2,6-dimethylphenyl)-DL-alaninate typically involves the following steps:

  • Starting Materials: The process begins with 2,6-dimethylaniline and an appropriate derivative of alanine.
  • Esterification Reaction: The reaction between the amino acid derivative and methanol (or another alcohol) under acidic conditions leads to the formation of the methyl ester.
  • Purification: The product is purified through recrystallization or distillation to obtain the desired purity levels.

A reference for a detailed synthetic route can be found in Tetrahedron (1996), which outlines methods for synthesizing related compounds .

Methyl N-(2,6-dimethylphenyl)-DL-alaninate serves primarily as an intermediate in the synthesis of agrochemicals, particularly fungicides like Benalaxyl. Its applications extend to:

  • Agriculture: As a component in fungicides that protect crops from fungal diseases.
  • Pharmaceuticals: Potential precursor for developing new therapeutic agents.

Methyl N-(2,6-dimethylphenyl)-DL-alaninate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenalaxylC20H23NO3A more complex structure that includes a phenylacetyl group, enhancing its fungicidal activity.
Methyl N-(2-methylphenyl)-DL-alaninateC12H15NO2Lacks the additional methyl group on the phenyl ring, potentially altering biological activity.
Methyl N-(3,4-dimethoxyphenyl)-DL-alaninateC13H19NO4Contains methoxy groups that may influence solubility and reactivity differently compared to methyl N-(2,6-dimethylphenyl)-DL-alaninate.

The uniqueness of methyl N-(2,6-dimethylphenyl)-DL-alaninate lies in its specific structural attributes that contribute to its role as a precursor in synthesizing effective agricultural chemicals while maintaining distinct physical and chemical properties compared to its analogs .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 190 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

52888-49-0

Dates

Modify: 2023-07-21

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